REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][N:11]([S:14]([N:17]2[CH2:22][CH2:21][O:20][CH2:19][CH2:18]2)(=[O:16])=[O:15])[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:23]>O1CCOCC1>[ClH:23].[N:11]1([S:14]([N:17]2[CH2:18][CH2:19][O:20][CH2:21][CH2:22]2)(=[O:16])=[O:15])[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1 |f:3.4|
|
Name
|
4-(Morpholine-4-sulfonyl)-piperazine-1-carboxylic acid tert-butyl ester
|
Quantity
|
39 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)N1CCOCC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1(CCNCC1)S(=O)(=O)N1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |